molecular formula C19H22ClN3O2 B2651610 2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2380034-86-4

2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2651610
CAS No.: 2380034-86-4
M. Wt: 359.85
InChI Key: DWAMWWLXPJVHBA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a chlorophenyl group, a piperidine ring, and an ethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring through a cyclization reaction.

    Attachment of the Ethylpyrimidine Moiety: The final step involves the attachment of the ethylpyrimidine moiety to the piperidine ring through an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its combination of a chlorophenyl group, a piperidine ring, and an ethylpyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-2-14-12-21-19(22-13-14)25-16-7-9-23(10-8-16)18(24)11-15-5-3-4-6-17(15)20/h3-6,12-13,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAMWWLXPJVHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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